molecular formula C9H8ClNS B065083 2-Chloro-4-ethyl-1,3-benzothiazole CAS No. 176976-44-6

2-Chloro-4-ethyl-1,3-benzothiazole

Cat. No.: B065083
CAS No.: 176976-44-6
M. Wt: 197.69 g/mol
InChI Key: NQOWVESUHAQWMO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-1,3-benzothiazole is an organic compound with the molecular formula C9H8ClNS. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

2-Chloro-4-ethyl-1,3-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . They have shown promising results as anti-tubercular compounds , and some derivatives have displayed antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives generally work by interacting with their targets and inhibiting their function . This interaction can lead to changes in the target’s activity, potentially disrupting essential biochemical processes in the pathogen and leading to its death or growth inhibition .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, if the compound inhibits DNA gyrase, it could disrupt DNA replication and transcription, leading to cell death . Similarly, inhibition of enzymes involved in cell wall synthesis (such as MurB) could lead to cell wall weakening and eventual cell lysis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Generally, by inhibiting essential enzymes or proteins, the compound could disrupt critical cellular processes, leading to cell death or growth inhibition . For instance, benzothiazole derivatives have shown inhibitory effects against M. tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the treatment of 2-mercaptoaniline with 2-chloroacetyl chloride under acidic conditions . The reaction proceeds as follows:

C6H4(NH2)SH+ClCH2COClC6H4(NH)SCOCH2Cl+HCl+H2OC_6H_4(NH_2)SH + ClCH_2COCl \rightarrow C_6H_4(NH)SCOCH_2Cl + HCl + H_2O C6​H4​(NH2​)SH+ClCH2​COCl→C6​H4​(NH)SCOCH2​Cl+HCl+H2​O

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: Reduction can lead to the formation of corresponding amines and thiols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

2-Chloro-4-ethyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and rubber accelerators

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzothiazole: Similar structure but lacks the ethyl group.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a chlorine atom.

    4-Ethyl-1,3-benzothiazole: Lacks the chlorine atom at the 2-position.

Uniqueness

2-Chloro-4-ethyl-1,3-benzothiazole is unique due to the presence of both the chlorine and ethyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-4-ethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOWVESUHAQWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365945
Record name 2-chloro-4-ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176976-44-6
Record name 2-Chloro-4-ethylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176976-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4-ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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